molecular formula C21H28ClNO2 B4850873 1-(4-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride

1-(4-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride

Cat. No. B4850873
M. Wt: 361.9 g/mol
InChI Key: QZLQOBBFLANVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride, also known as Bisoprolol, is a beta-blocker medication that is commonly used to treat high blood pressure, heart failure, and angina. It works by blocking the effects of adrenaline on the heart, which reduces heart rate and blood pressure. In addition to its clinical uses, Bisoprolol has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(4-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride works by blocking the effects of adrenaline on the heart. Adrenaline is a hormone that is released by the body in response to stress or excitement. It causes the heart to beat faster and harder, which increases blood pressure. By blocking the effects of adrenaline, this compound reduces heart rate and blood pressure, which can help to treat conditions such as high blood pressure, heart failure, and angina.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. In addition to reducing heart rate and blood pressure, it can also reduce the amount of oxygen that the heart needs to function. This can be beneficial for people with heart conditions, as it can help to reduce the workload on the heart. This compound can also affect the way that the body responds to insulin, which can be helpful for people with diabetes.

Advantages and Limitations for Lab Experiments

1-(4-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the effects of beta-blockers on the body. However, one limitation is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in lab experiments.

Future Directions

There are a number of potential future directions for research on 1-(4-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride. One area of interest is its potential anti-cancer properties. Further studies could explore the mechanism by which this compound inhibits the growth of breast cancer cells and whether it could be effective against other types of cancer. Another area of interest is its potential anti-inflammatory properties. Further studies could explore its effects on other inflammatory conditions, such as rheumatoid arthritis. Finally, there is also potential for research on the use of this compound in combination with other drugs to treat various conditions.

Scientific Research Applications

1-(4-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride has been the subject of scientific research due to its potential therapeutic applications beyond its clinical uses. For example, it has been studied for its potential anti-inflammatory and anti-cancer properties. One study found that this compound was able to inhibit the growth of breast cancer cells by blocking the activity of a protein called HER2. Another study found that this compound was able to reduce inflammation in the lungs of mice with asthma.

properties

IUPAC Name

1-(cyclohexylamino)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.ClH/c23-20(15-22-19-9-5-2-6-10-19)16-24-21-13-11-18(12-14-21)17-7-3-1-4-8-17;/h1,3-4,7-8,11-14,19-20,22-23H,2,5-6,9-10,15-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLQOBBFLANVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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